molecular formula C16H22N2O4 B14008659 tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

Cat. No.: B14008659
M. Wt: 306.36 g/mol
InChI Key: PNPBSNBVNSCQFN-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of piperidine and features a nitrophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of 3-nitrobenzoyl chloride with piperidine, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 3-nitrobenzoyl chloride with piperidine: This step forms the intermediate 4-(3-nitrophenyl)piperidine.

    Esterification with tert-butyl alcohol: The intermediate is then reacted with tert-butyl alcohol in the presence of a catalyst to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-(3-aminophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-(3-nitrophenyl)-1-piperidinecarboxylic acid and tert-butyl alcohol.

Scientific Research Applications

4-(3-nitrophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Lercanidipine: A calcium channel blocker used to treat hypertension.

    Nifedipine: Another calcium channel blocker with similar applications.

    Amlodipine: A widely used antihypertensive agent.

Uniqueness

4-(3-nitrophenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific structural features, such as the nitrophenyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-9-7-12(8-10-17)13-5-4-6-14(11-13)18(20)21/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBSNBVNSCQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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